molecular formula C8H5BrClNO2S B1415587 5-Bromo-3-cyano-2-methylbenzenesulfonyl chloride CAS No. 1805529-05-8

5-Bromo-3-cyano-2-methylbenzenesulfonyl chloride

Cat. No. B1415587
CAS RN: 1805529-05-8
M. Wt: 294.55 g/mol
InChI Key: YPZIAMPTLWBQOY-UHFFFAOYSA-N
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Description

5-Bromo-3-cyano-2-methylbenzenesulfonyl chloride, also known as 5-BCMBS, is a synthetic organic compound commonly used in laboratory experiments due to its ability to react with a variety of substrates. It is a versatile reagent that can be used in a variety of reactions, such as nucleophilic addition and substitution reactions. This compound has been used in a variety of research applications, including the synthesis of pharmaceuticals, the development of new catalysts, and the study of organic reactions.

Mechanism of Action

5-Bromo-3-cyano-2-methylbenzenesulfonyl chloride is an electrophilic reagent, meaning it can act as an electron acceptor. It reacts with nucleophiles, such as amines, alcohols, and thiols, to form new bonds. This reaction is known as a nucleophilic substitution reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-3-cyano-2-methylbenzenesulfonyl chloride have not been well studied. It is known to be a non-toxic compound, but its effects on biological systems have not been fully explored.

Advantages and Limitations for Lab Experiments

5-Bromo-3-cyano-2-methylbenzenesulfonyl chloride has several advantages for lab experiments. It is a versatile reagent that can be used to synthesize a variety of compounds. It is also relatively inexpensive and easy to obtain. However, it is also limited in its reactivity and is not suitable for certain reactions.

Future Directions

There are several potential future directions for research involving 5-Bromo-3-cyano-2-methylbenzenesulfonyl chloride. These include further studies on its biochemical and physiological effects, as well as its use in the development of new catalysts and pharmaceuticals. Additionally, further studies could be done to explore its reactivity and its potential applications in other laboratory experiments.

Scientific Research Applications

5-Bromo-3-cyano-2-methylbenzenesulfonyl chloride has been used in a number of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as antifungal agents, and in the development of new catalysts for organic reactions. It has also been used to study the mechanism of organic reactions, such as nucleophilic addition and substitution reactions.

properties

IUPAC Name

5-bromo-3-cyano-2-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO2S/c1-5-6(4-11)2-7(9)3-8(5)14(10,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZIAMPTLWBQOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1S(=O)(=O)Cl)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-cyano-2-methylbenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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